molecular formula C7H19Cl2N5 B6269000 (3-aminopropyl)(4-azidobutyl)amine dihydrochloride CAS No. 148736-30-5

(3-aminopropyl)(4-azidobutyl)amine dihydrochloride

Cat. No.: B6269000
CAS No.: 148736-30-5
M. Wt: 244.2
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Description

(3-aminopropyl)(4-azidobutyl)amine dihydrochloride is a chemical compound with the molecular formula C7H18Cl2N4. It is known for its unique structure, which includes both an amine group and an azide group. This compound is used in various scientific research applications due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-aminopropyl)(4-azidobutyl)amine dihydrochloride typically involves a multi-step process. One common method includes the reaction of 1,4-dibromobutane with sodium azide to form 4-azidobutyl bromide. This intermediate is then reacted with 3-aminopropylamine to yield (3-aminopropyl)(4-azidobutyl)amine. The final step involves the addition of hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-aminopropyl)(4-azidobutyl)amine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The azide group can be oxidized to form nitro compounds.

    Reduction: The azide group can be reduced to form amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Primary amines.

    Substitution: Alkylated or acylated amines.

Scientific Research Applications

(3-aminopropyl)(4-azidobutyl)amine dihydrochloride is utilized in various fields of scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of protein interactions and labeling due to its azide group, which can participate in click chemistry.

    Medicine: Investigated for potential use in drug delivery systems and as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-aminopropyl)(4-azidobutyl)amine dihydrochloride involves its ability to undergo click chemistry reactions. The azide group can react with alkynes in the presence of a copper catalyst to form stable triazole rings. This reactivity is exploited in various applications, including bioconjugation and material science.

Comparison with Similar Compounds

Similar Compounds

  • (3-aminopropyl)(4-bromobutyl)amine dihydrochloride
  • (3-aminopropyl)(4-chlorobutyl)amine dihydrochloride
  • (3-aminopropyl)(4-iodobutyl)amine dihydrochloride

Uniqueness

(3-aminopropyl)(4-azidobutyl)amine dihydrochloride is unique due to its azide group, which allows it to participate in click chemistry reactions. This property makes it particularly valuable in bioconjugation and material science applications, distinguishing it from other similar compounds that lack the azide functionality.

Properties

CAS No.

148736-30-5

Molecular Formula

C7H19Cl2N5

Molecular Weight

244.2

Purity

95

Origin of Product

United States

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